![molecular formula C9H11NOS B2743502 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole CAS No. 2201576-22-7](/img/structure/B2743502.png)
2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . They are found in many important drugs and natural products .
Molecular Structure Analysis
Thiazoles have a five-membered ring with two heteroatoms (nitrogen and sulfur). The presence of these heteroatoms makes thiazoles aromatic. This means they have a cyclic, planar structure with 4n+2 π electrons .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thiazoles are generally stable and have low reactivity due to their aromaticity .Applications De Recherche Scientifique
1. Enantioselective Inhibition of 5-Lipoxygenase
Methoxyalkyl thiazoles, including compounds related to 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole, have been identified as potent, selective, and orally active inhibitors of 5-lipoxygenase (5-LPO), an enzyme involved in inflammatory processes. Notably, these compounds are neither redox agents nor iron chelators, marking them as a distinct class of 5-LPO inhibitors with specific, enantioselective interactions with the enzyme (Bird et al., 1991).
2. Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives, including those related to 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrated significant antimicrobial activities against various microbial strains (Noolvi et al., 2016). Similarly, Schiff base ligands containing thiazole rings have shown antimicrobial effectiveness (Cukurovalı et al., 2002).
3. Anticancer Properties
The 1,3,4-thiadiazole core, often used as a pharmacological scaffold, shows promise in anticancer research. Schiff bases derived from this core, similar in structure to this compound, have been synthesized and tested for their biological activities, including antiproliferative effects against cancer cell lines (Gür et al., 2020).
4. Corrosion Inhibition
Thiazole derivatives like 2-Methoxy-1,3-thiazole have been studied for their corrosion inhibition properties on mild steel in acidic solutions. These compounds function as mixed-type inhibitors, offering protection against corrosion in industrial and engineering applications (Khaled & Amin, 2009).
5. Synthesis of Other Potent Compounds
The structural motifs of thiazoles are crucial in synthesizing other biologically active molecules. For example, the facile synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters opens avenues for creating diverse compounds with potential biological activities (Miura et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-4-8(3-1)7-11-9-10-5-6-12-9/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVRCSFBPLFUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2743421.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2743423.png)
![(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2743426.png)
![6-Bromobenzo[e][1,2,4]triazine](/img/structure/B2743427.png)
![5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2743428.png)
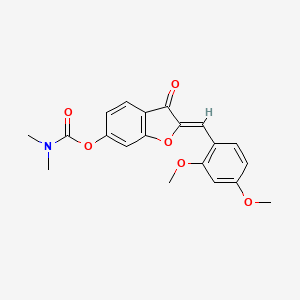
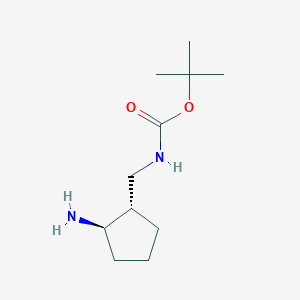
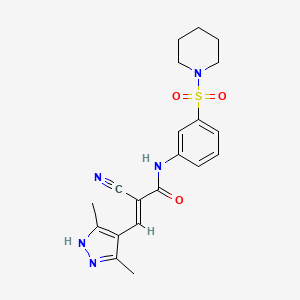

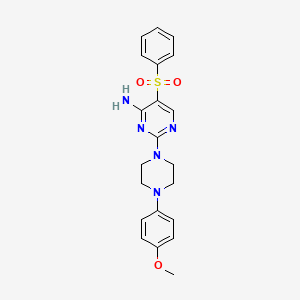
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2743438.png)
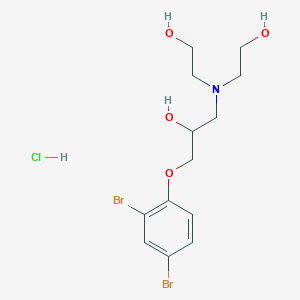

![3,3-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2743442.png)